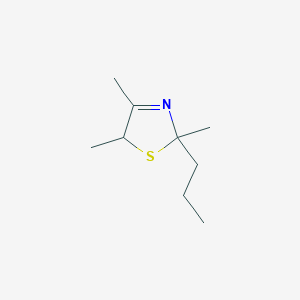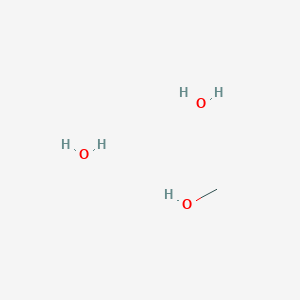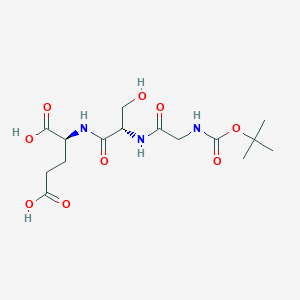
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions during the synthesis process. This compound is often used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected glycine with L-serine and L-glutamic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Hydrolysis: Acidic or basic solutions
Major Products Formed:
Deprotection: Free amino acids or peptides
Coupling: Extended peptides or proteins
Hydrolysis: Shorter peptides or individual amino acids
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the design and synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific proteins or enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions with other amino acids. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized and their intended applications.
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-glutamic acid
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-glycine
Comparison: N-(tert-Butoxycarbonyl)glycyl-L-seryl-L-glutamic acid is unique due to its combination of three amino acids with a Boc protecting group. This allows for the synthesis of more complex peptides compared to individual Boc-protected amino acids. The presence of glycine, serine, and glutamic acid provides a diverse set of functional groups that can participate in various chemical reactions, making it a versatile building block in peptide synthesis.
Propriétés
Numéro CAS |
64196-64-1 |
|---|---|
Formule moléculaire |
C15H25N3O9 |
Poids moléculaire |
391.37 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H25N3O9/c1-15(2,3)27-14(26)16-6-10(20)17-9(7-19)12(23)18-8(13(24)25)4-5-11(21)22/h8-9,19H,4-7H2,1-3H3,(H,16,26)(H,17,20)(H,18,23)(H,21,22)(H,24,25)/t8-,9-/m0/s1 |
Clé InChI |
IUUKDNGQXPYWLG-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)

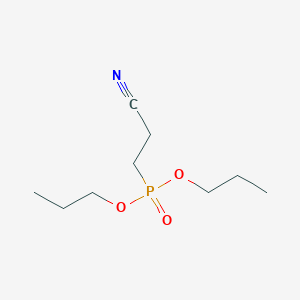

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
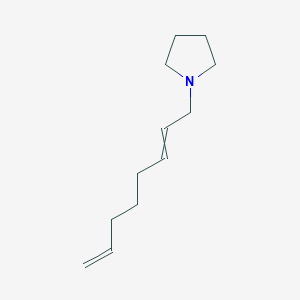
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
